Cell-Line Selective Potency: Austocystin D vs. Aflatoxin B1 in MCF7 Cells
In a direct head-to-head comparison using tissue-matched transformed (MCF7) and non-transformed (MCF10A) breast cells, Austocystin D demonstrated over 1,000-fold greater potency and significantly higher selectivity than its structurally related analog aflatoxin B1 [1]. Aflatoxin B1 exhibited poor potency and minimal selectivity, whereas Austocystin D's activity was highly pronounced and preferential for the cancer cell line, a difference directly linked to its cell-line specific CYP-mediated activation [2].
| Evidence Dimension | Differential Cytotoxicity & Selectivity |
|---|---|
| Target Compound Data | Highly selective and potent; 1000-fold more active against MCF7 cells compared to aflatoxin B1. |
| Comparator Or Baseline | Aflatoxin B1 (structurally similar, also CYP-activated) |
| Quantified Difference | Austocystin D is 1000-fold more active and significantly more selective for MCF7 cells over MCF10A cells. |
| Conditions | MCF7 (cancer) and MCF10A (non-transformed) cell lines, 72-hour treatment. |
Why This Matters
This quantitative difference demonstrates that Austocystin D is not interchangeable with other CYP-activated toxins; its superior selectivity profile is a key differentiator for research applications focused on targeted cancer cell death.
- [1] Marks, K. M., et al. (2011). The selectivity of austocystin D arises from cell-line-specific drug activation by cytochrome P450 enzymes. Journal of Natural Products, 74(4), 567–573. View Source
- [2] Marks, K. M., et al. (2011). The selectivity of austocystin D arises from cell-line-specific drug activation by cytochrome P450 enzymes. Journal of Natural Products, 74(4), 567–573. View Source
